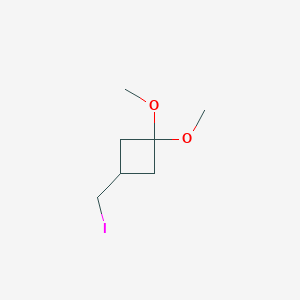
3-(Iodomethyl)-1,1-dimethoxycyclobutane
概要
説明
3-(Iodomethyl)-1,1-dimethoxycyclobutane: is an organic compound characterized by a cyclobutane ring substituted with an iodomethyl group and two methoxy groups
科学的研究の応用
Chemistry: 3-(Iodomethyl)-1,1-dimethoxycyclobutane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a valuable compound for drug discovery and development .
Industry: In the chemical industry, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it suitable for the production of polymers, agrochemicals, and other industrial products .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Iodomethyl)-1,1-dimethoxycyclobutane typically involves the reaction of cyclobutane derivatives with iodomethylating agents. One common method is the reaction of cyclobutane-1,1-diol with iodomethane in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate, which is then treated with methanol to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .
化学反応の分析
Types of Reactions: 3-(Iodomethyl)-1,1-dimethoxycyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form aldehydes or ketones, depending on the reaction conditions.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in the presence of a catalyst are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Formation of azido, thiocyanato, or amino derivatives.
Oxidation Reactions: Formation of cyclobutane-1,1-dione or related ketones.
Reduction Reactions: Formation of 3-(methyl)-1,1-dimethoxycyclobutane.
作用機序
The mechanism of action of 3-(Iodomethyl)-1,1-dimethoxycyclobutane involves its ability to undergo various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological targets, such as enzymes or receptors, to exert their effects. For example, the compound’s derivatives may inhibit enzyme activity or disrupt cellular processes, leading to therapeutic effects .
類似化合物との比較
- 3-(Bromomethyl)-1,1-dimethoxycyclobutane
- 3-(Chloromethyl)-1,1-dimethoxycyclobutane
- 3-(Fluoromethyl)-1,1-dimethoxycyclobutane
Comparison: Compared to its halomethyl analogs, 3-(Iodomethyl)-1,1-dimethoxycyclobutane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The larger atomic size and higher polarizability of iodine make the iodomethyl group more reactive in substitution and elimination reactions. Additionally, the compound’s derivatives may exhibit different biological activities compared to their bromomethyl, chloromethyl, or fluoromethyl counterparts .
特性
IUPAC Name |
3-(iodomethyl)-1,1-dimethoxycyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO2/c1-9-7(10-2)3-6(4-7)5-8/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKIHFLRJRIKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)CI)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677506 | |
| Record name | 3-(Iodomethyl)-1,1-dimethoxycyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003013-83-9 | |
| Record name | 3-(Iodomethyl)-1,1-dimethoxycyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

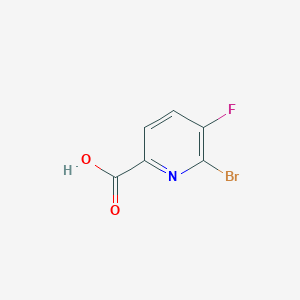

![tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1372896.png)
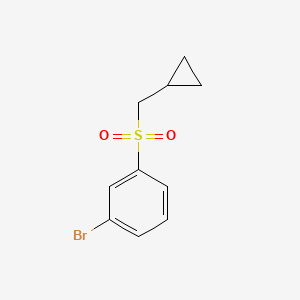
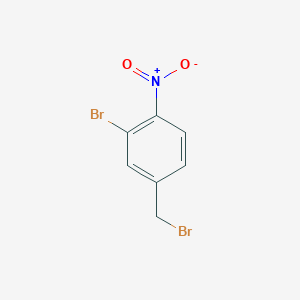
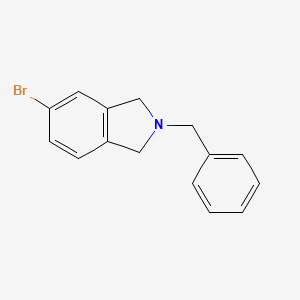


![5-(tert-Butyl)benzo[d]thiazol-2-amine](/img/structure/B1372908.png)

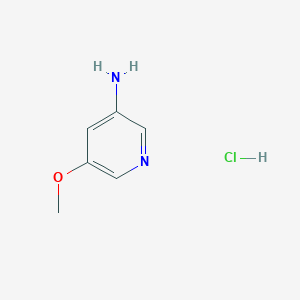
![2-Bromo-1-[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B1372913.png)

